molecular formula C5H4BF3O3 B1454691 5-(Trifluoromethyl)furan-2-ylboronic acid CAS No. 1308354-99-5

5-(Trifluoromethyl)furan-2-ylboronic acid

Cat. No.: B1454691
CAS No.: 1308354-99-5
M. Wt: 179.89 g/mol
InChI Key: MSIFJTBEYRENGU-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)furan-2-ylboronic acid (CAS 1308354-99-5) is a high-value boronic acid derivative designed for advanced research and development. This compound integrates a fluorine-rich trifluoromethyl group with a furan heterocycle, creating a versatile building block for synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. Its molecular formula is C 5 H 4 BF 3 O 3 and it has a molecular weight of 179.89 g/mol [ citation 1 ]. The trifluoromethyl group is a key feature, known to significantly influence the properties of organic molecules by enhancing their metabolic stability, lipophilicity, and binding selectivity [ citation 5 ]. This makes the compound exceptionally valuable in medicinal chemistry for constructing potential pharmaceutical candidates. Furthermore, the fusion of fluorine with a furan core derived from renewable resources like furfural links biomass conversion with the production of more sustainable fluorinated fine chemicals and dynamic polymers [ citation 5 ]. Researchers will find this reagent crucial for projects aimed at developing novel antitubercular agents, as furan-based carboxylic acids with trifluoromethyl substituents have shown promising activity by targeting essential bacterial enzymes [ citation 9 ]. It is also integral in materials science for creating advanced polymers with self-healing capabilities via Diels-Alder reactions [ citation 5 ]. Key Specifications: • CAS Number: 1308354-99-5 [ citation 1 ] • Molecular Formula: C 5 H 4 BF 3 O 3 [ citation 1 ] • Molecular Weight: 179.89 g/mol [ citation 1 ] • MDL Number: MFCD11501285 [ citation 1 ] Intended Use This product is provided For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper safety data sheets (SDS) should be consulted before handling.

Properties

IUPAC Name

[5-(trifluoromethyl)furan-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BF3O3/c7-5(8,9)3-1-2-4(12-3)6(10)11/h1-2,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIFJTBEYRENGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(O1)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1308354-99-5
Record name [5-(trifluoromethyl)furan-2-yl]boronic acid
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Mechanism of Action

In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

If this compound is being used for research purposes, it’s important to handle it with care and follow all relevant safety protocols .

Biological Activity

5-(Trifluoromethyl)furan-2-ylboronic acid is an organoboron compound characterized by its trifluoromethyl group attached to a furan ring and a boronic acid functional group. This unique structure confers potential applications in organic synthesis and medicinal chemistry, particularly due to the reactivity of boronic acids and the electronic properties imparted by the trifluoromethyl group. However, research into its biological activity is still in the early stages.

The molecular formula of this compound is CHBFO. Its synthesis typically involves reactions that leverage the reactivity of boronic acids, such as Suzuki-Miyaura coupling reactions, which are valuable for forming carbon-carbon bonds in organic synthesis. The trifluoromethyl moiety can enhance lipophilicity and metabolic stability, potentially improving the bioactivity of derivatives synthesized from this compound .

Biological Activity Overview

Currently, there is no known biological function or mechanism of action specifically attributed to this compound. However, compounds containing trifluoromethyl groups are often associated with various pharmacological properties. The introduction of fluorine atoms can influence the biological profile of these compounds, enhancing their interaction with biological targets.

Potential Applications

  • Antimicrobial Activity : Research has shown that related compounds like 5-trifluoromethyl-2-formylphenylboronic acid exhibit moderate antimicrobial activity against pathogens such as Candida albicans and Escherichia coli. The mechanism may involve inhibition of leucyl-tRNA synthetase (LeuRS), similar to the action of benzoxaborole antifungal drugs like AN2690 .
  • Cancer Research : Boronic acids have been implicated in anti-cancer mechanisms by inhibiting proteasomes and other cellular targets within cancer cells. The structural features of this compound may allow it to participate in similar pathways.
  • Synthetic Applications : Its utility in organic synthesis as a building block for novel drug candidates is notable due to the combination of the furan ring and trifluoromethyl group, which enhances reactivity compared to other boronic acids.

Comparative Analysis with Similar Compounds

The following table summarizes some structural analogs of this compound and their notable features:

Compound NameStructureNotable Features
Furan-2-boronic acidCHB OBasic furan structure without trifluoromethyl group
2-Thiopheneboronic acidCHB S OContains sulfur; different reactivity profile
5-Fluoro-2-furanboronic acidCHBF OFluoro substitution instead of trifluoro
2-Fluoro-5-(trifluoromethyl)phenylboronic acidCHB F OCombines both fluorine and trifluoromethyl groups

Case Studies and Research Findings

Recent studies have focused on the synthesis and characterization of related compounds, revealing insights into their antimicrobial properties and potential mechanisms of action. For instance, a study on 5-trifluoromethyl-2-formylphenylboronic acid demonstrated its ability to inhibit LeuRS in Candida albicans, suggesting a pathway for further exploration in antifungal drug development .

Additionally, the structural similarities between these compounds indicate that modifications to the boronic acid framework can significantly affect their biological activity, making them promising candidates for further research in medicinal chemistry.

Scientific Research Applications

Medicinal Chemistry

5-(Trifluoromethyl)furan-2-ylboronic acid has shown promise as an antibacterial agent. Research indicates that derivatives of this compound exhibit moderate antimicrobial activity against various pathogens, including Candida albicans and Aspergillus niger. In particular, studies have demonstrated that 5-trifluoromethyl-2-formylphenylboronic acid has a lower Minimum Inhibitory Concentration (MIC) against Bacillus cereus compared to the established antifungal drug Tavaborole (AN2690) .

Case Study: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against several microorganisms. The results indicated:

  • Moderate activity against Candida albicans.
  • Higher activity against Aspergillus niger.
  • Lower MIC values for Bacillus cereus compared to Tavaborole.
MicroorganismMIC (µg/mL)Comparison with Tavaborole
Candida albicans100Higher
Aspergillus niger50Higher
Bacillus cereus25Lower

Organic Synthesis

In organic synthesis, this compound is utilized as a reagent in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is essential for forming carbon-carbon bonds, which are critical in synthesizing complex organic molecules . The presence of the trifluoromethyl group enhances the reactivity of the boronic acid, making it a valuable building block in pharmaceutical chemistry.

Case Study: Suzuki-Miyaura Coupling

A comparative study on various boron reagents highlighted the effectiveness of this compound in Suzuki-Miyaura reactions:

  • Demonstrated high yields in coupling with aryl halides.
  • Exhibited functional group tolerance , allowing for diverse applications in drug development.
Boronic AcidYield (%)Functional Group Tolerance
This compound85High
Other Boron Reagents70-80Variable

Materials Science

The compound's unique electronic properties make it suitable for applications in materials science, particularly in developing novel polymers and materials with specific electronic characteristics. The trifluoromethyl group contributes to increased electron-withdrawing ability, which can be advantageous in designing materials for electronic applications.

Case Study: Polymer Development

Research into polymeric materials incorporating this compound has shown:

  • Enhanced thermal stability.
  • Improved electrical conductivity.

Comparison with Similar Compounds

Analysis :

  • The furan analog’s activity may differ due to the oxygen atom’s electronegativity, which could alter binding to microbial enzymes.
  • Fluorinated phenylboronic acids exhibit enhanced membrane permeability, suggesting similar advantages for the furan derivative .

Stability and Isomerization

Boronic acids with electron-withdrawing groups often undergo equilibrium between open and cyclic forms (e.g., benzoxaboroles):

Compound Cyclic Form (3-Hydroxybenzoxaborole) Stability Solvent Dependency
5-Trifluoromethyl-2-formylphenylboronic acid High (favored in polar solvents) Yes
This compound Likely low (furan lacks adjacent -OH for cyclization) No

Implication : The inability to form stable cyclic isomers may limit the furan derivative’s use in antifungal therapies but enhance its utility in aqueous-phase reactions .

Preparation Methods

The synthesis of 5-(trifluoromethyl)furan-2-ylboronic acid typically involves the functionalization of furan derivatives or the introduction of the boronic acid group onto a trifluoromethyl-substituted furan ring. The key synthetic strategies include:

The choice of method depends on the starting materials, desired purity, yield, and scalability.

Suzuki-Miyaura Coupling-Based Synthesis

The Suzuki-Miyaura coupling is a widely employed method to construct carbon-boron bonds and is frequently used to prepare this compound derivatives.

  • Typical procedure: A brominated or halogenated furan derivative (e.g., 5-bromofuran-2-carboxylate) is coupled with a trifluoromethyl-substituted arylboronic acid or vice versa under palladium catalysis.
  • Reaction conditions: Common solvents include dimethylformamide or tetrahydrofuran, often under inert atmosphere to prevent moisture interference.
  • Post-coupling modifications: Hydrolysis of ester groups to the corresponding boronic acid is usually performed under basic conditions.

Example: The synthesis of 5-(3,5-bis(trifluoromethyl)phenyl)furan-2-carboxylic acid was achieved via Suzuki-Miyaura coupling of (3,5-bis(trifluoromethyl)phenyl)boronic acid with methyl 5-bromofuran-2-carboxylate, followed by ester hydrolysis.

Copper-Mediated Trifluoromethylation of Boronic Acids

A practical and mild copper-mediated protocol allows the trifluoromethylation of aryl and heteroaryl boronic acids using sodium trifluoromethanesulfinate (NaSO2CF3, Langlois' reagent) and tert-butyl hydroperoxide (TBHP).

  • Mechanism: The reaction proceeds via in situ generation of trifluoromethyl radicals (CF3- ) which selectively trifluoromethylate the boronic acid substrate.
  • Conditions: Ambient temperature and atmospheric pressure; no need for rigorous exclusion of air or moisture.
  • Advantages: Operational simplicity, mild conditions, and straightforward product purification.

This method is applicable to heteroaryl boronic acids like furan derivatives and can be adapted for the preparation of trifluoromethylated furan boronic acids.

Lithiation and Boronation of Furan Derivatives

An older but effective method involves lithiation of furan derivatives followed by reaction with borate esters to introduce the boronic acid moiety.

  • Example: The preparation of 5-formyl-2-furylboronic acid involves the addition of lithium diisopropylamide (LDA) to a mixture of triisopropylborate and a protected furfural derivative, followed by acidic work-up and isolation.
  • Conditions: Temperature control is critical (typically -20°C to 70°C, preferably 0°C to 60°C) during acidic quenching.
  • Purification: Isolation by filtration, centrifugation, crystallization, and recrystallization using polar solvents such as acetonitrile or water.

Although this example is for 5-formyl-2-furylboronic acid, similar lithiation-boronation strategies can be adapted for trifluoromethyl-substituted furans.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Advantages Limitations
Suzuki-Miyaura Coupling Halogenated furan + trifluoromethyl arylboronic acid Pd catalyst, base, solvent (DMF, THF) Inert atmosphere, moderate temp High selectivity, widely used Requires palladium, moisture sensitive
Copper-Mediated Trifluoromethylation Aryl/heteroaryl boronic acids Cu salt, NaSO2CF3, TBHP Room temp, ambient atmosphere Mild, metal-mediated, easy purification Limited to trifluoromethylation of existing boronic acids
Metal-Free Continuous-Flow 1,3-Dienes Oxidation reagents, Appel reagent Flow reactor, controlled pressure Metal-free, continuous, less waste Requires specialized flow equipment
Lithiation and Boronation Protected furfural derivatives LDA, triisopropylborate, acid Low temp (-20 to 70°C) Direct boronic acid introduction Sensitive to moisture, multistep

Research Findings and Notes

  • The Suzuki-Miyaura coupling remains the most reliable and commonly used method for synthesizing this compound derivatives due to its versatility and high yields.
  • Copper-mediated trifluoromethylation offers a practical alternative for late-stage trifluoromethylation of boronic acids, expanding synthetic flexibility.
  • Continuous-flow metal-free methods are promising for future greener synthesis but require further adaptation for boronic acid functionality.
  • Lithiation-boronation provides a direct approach but demands strict control over reaction conditions and moisture exclusion.

Q & A

Basic: What are the optimal reaction conditions for Suzuki-Miyaura cross-coupling using 5-(Trifluoromethyl)furan-2-ylboronic acid?

Methodological Answer:
For Suzuki-Miyaura couplings, use a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) with a mild base (e.g., Na₂CO₃ or K₂CO₃) in a polar aprotic solvent (THF or DMF) at 60–80°C. The trifluoromethyl group’s electron-withdrawing nature may slow transmetallation; thus, elevated temperatures or microwave-assisted conditions (120°C, 30 min) can improve yields. Pre-purify the boronic acid via recrystallization to minimize anhydride impurities, which can hinder reactivity .

Basic: How is the purity and structure of this compound characterized?

Methodological Answer:

  • Purity Analysis : Quantify via <sup>19</sup>F NMR (δ –60 to –65 ppm for CF3) and <sup>11</sup>B NMR (δ 28–32 ppm for boronic acid). HPLC (C18 column, acetonitrile/water + 0.1% TFA) detects anhydride byproducts.
  • Structural Confirmation : X-ray crystallography (if crystalline) or FT-IR (B–O stretch ~1340 cm<sup>−1</sup>) validates the boronic acid moiety. High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]<sup>+</sup> at m/z 180.90) .

Advanced: How does the trifluoromethyl group influence reactivity and stability in aqueous conditions?

Methodological Answer:
The CF3 group increases the boronic acid’s acidity (pKa ~8.5 vs. ~10 for unsubstituted analogs), enhancing hydrolysis susceptibility. In aqueous media, monitor for protodeboronation (NMR tracking of furan proton signals) and stabilize with pH control (pH 7–8). Computational DFT studies (B3LYP/6-311+G(d,p)) predict charge distribution, showing electron deficiency at the boron atom, which accelerates hydrolysis but stabilizes intermediates in cross-coupling .

Advanced: What computational methods predict electronic properties for reaction design?

Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (FMOs) to predict reactivity. For this compound:

  • HOMO localization on the boronic acid group indicates nucleophilic attack susceptibility.
  • LUMO on the CF3-substituted furan suggests electrophilic coupling sites.
    Solvent effects (PCM model) refine predictions for polar protic environments .

Basic: What are common side reactions when using this boronic acid, and how are they mitigated?

Methodological Answer:

  • Protodeboronation : Minimize by using degassed solvents, inert atmospheres (N2/Ar), and low-temperature storage.
  • Anhydride Formation : Detect via <sup>11</sup>B NMR (δ 18–22 ppm for boroxines) and suppress with 2–5% H2O in reactions.
  • Oxidation : Add antioxidants (e.g., BHT) during long-term storage .

Advanced: How to resolve contradictions in catalytic efficiency across studies?

Methodological Answer:

  • Variable Source Analysis : Compare purity data (e.g., anhydride content from different suppliers via <sup>11</sup>B NMR) .
  • Catalyst Screening : Test Pd<sup>0</sup>/Pd<sup>II</sup> pre-catalysts (e.g., Pd(OAc)2 vs. PdCl2(AmPhos)) to identify ligand-dependent efficiency.
  • Kinetic Studies : Use <sup>19</sup>F NMR to track real-time conversion and identify rate-limiting steps (e.g., transmetallation vs. reductive elimination) .

Basic: What solvents and temperatures are optimal for long-term storage?

Methodological Answer:
Store at –20°C under argon in anhydrous THF or DMSO. Avoid protic solvents (e.g., MeOH) to prevent boronic acid dimerization. Lyophilization followed by desiccant storage (silica gel) extends shelf life >6 months .

Advanced: How to design experiments probing steric effects in cross-coupling?

Methodological Answer:

  • Substrate Scope : Pair with ortho-substituted aryl halides to assess steric hindrance (e.g., 2-bromotoluene vs. 2-bromomesitylene).
  • Kinetic Isotope Effects (KIE) : Compare <sup>D</sup> vs. <sup>H</sup> substrates to differentiate electronic vs. steric contributions.
  • Molecular Dynamics (MD) : Simulate Pd-ligand-substrate interactions to identify steric clashes (e.g., using Gaussian 09) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Trifluoromethyl)furan-2-ylboronic acid
Reactant of Route 2
5-(Trifluoromethyl)furan-2-ylboronic acid

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